molecular formula C8H12ClN3 B12314976 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride

1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B12314976
M. Wt: 185.65 g/mol
InChI Key: MRPOXSGQBWDNMR-UHFFFAOYSA-N
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Description

1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative featuring a pyrimidine ring substituted with a methyl group at the 2-position. The cyclopropane moiety introduces structural rigidity, which can enhance binding specificity in pharmaceutical or agrochemical applications. This compound is part of a broader class of cyclopropanamine hydrochlorides, which are often utilized as intermediates in drug discovery due to their ability to modulate biological targets through steric and electronic effects .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H11N3.ClH/c1-6-10-5-2-7(11-6)8(9)3-4-8;/h2,5H,3-4,9H2,1H3;1H

InChI Key

MRPOXSGQBWDNMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C2(CC2)N.Cl

Origin of Product

United States

Preparation Methods

N-Ylide Mediated Synthesis

The N-ylide mediated approach represents one of the most efficient methods for synthesizing pyrimidine-containing cyclopropane derivatives. This methodology involves the reaction of a pyrimidine precursor with a sulfur or nitrogen ylide to form the cyclopropane ring with high stereocontrol.

Based on related pyrimidine cyclopropane synthesis reports, a potential synthetic route could begin with 2-chloro-4-methylpyrimidine. The reaction sequence would involve:

  • Functionalization of the 4-position to create a suitable precursor for cyclopropanation
  • Treatment with a dimethylsulfoxonium methylide (formed from trimethylsulfoxonium iodide and a strong base)
  • Stereoselective cyclopropane ring formation
  • Introduction of the amine functionality via nucleophilic substitution or rearrangement
  • Formation of the hydrochloride salt using anhydrous HCl

This approach benefits from high stereoselectivity, providing predominantly trans-cyclopropane products as observed in similar pyrimidine-based scaffolds. The ylide-mediated methodology offers significant advantages in terms of reaction control and reproducibility.

Carboxylic Acid Derivative Conversion

The synthesis of 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride can also be achieved by conversion from the corresponding carboxylic acid derivative. A representative synthetic pathway based on related cyclopropyl amine structures involves:

  • Synthesis of 2-(4-methylpyrimidin-2-yl)cyclopropane-1-carboxylic acid through cyclopropanation methods
  • Conversion to an activated intermediate (acid chloride or mixed anhydride)
  • Transformation to an acyl azide intermediate
  • Curtius rearrangement to form an isocyanate
  • Hydrolysis to generate the amine
  • Treatment with HCl to form the hydrochloride salt

Literature precedent for similar structures indicates that this approach can proceed with yields of 58-65% over multiple steps. The carboxylic acid starting materials can themselves be prepared through various means, including the oxidation of corresponding aldehydes or through direct cyclopropanation of unsaturated precursors.

Detailed Reaction Parameters and Conditions

Cyclopropanation Conditions

The critical cyclopropanation step requires careful control of reaction parameters. Based on analyses of similar cyclopropane-containing compounds, optimal conditions typically include:

  • Solvent selection: Anhydrous THF, DCM, or DMSO depending on the specific reagents
  • Temperature control: Typically between 0-25°C for ylide-mediated cyclopropanations
  • Reaction time: 3-12 hours (monitored by TLC or HPLC)
  • Base: Sodium hydride, potassium tert-butoxide, or other strong bases for ylide formation
  • Concentration: Maintaining dilute conditions (0.1-0.5 M) to minimize side reactions

For stereoselective cyclopropanations, copper or rhodium catalysts may be employed with diazomethane precursors, allowing for controlled addition to pyrimidine-containing alkenes.

The introduction of the amine group at the cyclopropane junction represents a critical step in the synthesis. Several methods can be employed, each with specific conditions:

  • Curtius rearrangement:

    • Solvent: Toluene or benzene
    • Temperature: 80-110°C
    • Reaction time: 2-6 hours
    • Activating agents: DPPA (diphenylphosphoryl azide) or similar reagents
  • Nucleophilic substitution:

    • Solvent: Alcohols, THF, or DMSO
    • Temperature: 50-90°C (often requiring pressurized vessels)
    • Reaction time: 12-24 hours
    • Nucleophiles: Ammonia, azide (followed by reduction), or protected amines
  • Reductive amination approaches:

    • Solvent: Methanol or ethanol
    • Temperature: 25-60°C
    • Reaction time: 6-24 hours
    • Reducing agents: Sodium cyanoborohydride or sodium triacetoxyborohydride

Hydrochloride Salt Formation

The final step in the synthesis involves converting the free amine to its hydrochloride salt, which offers improved stability and crystallinity. Based on related procedures, typical conditions include:

  • Treatment with HCl gas in anhydrous ethyl acetate or diethyl ether until precipitation is complete
  • Alternative approach: Dissolution in anhydrous methanol followed by addition of 37% HCl solution
  • Temperature: Typically conducted at 0-25°C to minimize degradation
  • Reaction time: 1-2 hours followed by filtration and washing with the reaction solvent
  • Purification: Recrystallization from appropriate solvent systems (ethanol/ether mixtures)

Optimization Strategies for Improved Yields

Several optimization strategies can be implemented to improve the overall yield and efficiency of this compound synthesis:

Catalyst and Reagent Screening

Systematic evaluation of different catalyst systems for the cyclopropanation step can significantly impact yield and stereoselectivity. For ylide-mediated approaches, variations in the sulfur ylide (trimethylsulfoxonium vs. dimethylsulfoxonium) can alter reactivity profiles. Similar compounds have shown yield improvements of 15-20% through appropriate catalyst selection.

Solvent Effects and Reaction Medium Engineering

Purification and Characterization Techniques

Purification Methodologies

Purification of this compound typically involves multiple purification steps throughout the synthetic sequence:

  • Column chromatography for key intermediates using appropriate solvent systems
  • Recrystallization of the final hydrochloride salt
  • Trituration techniques to remove colored impurities
  • Salt formation/freebase cycling for difficult-to-separate impurities

For large-scale applications, chromatographic methods may be replaced by crystallization-based approaches, leveraging the crystallinity of the hydrochloride salt form.

Analytical Characterization

Comprehensive characterization of the target compound involves multiple analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) for structural confirmation
  • Mass spectrometry for molecular weight verification and fragmentation pattern analysis
  • IR spectroscopy for functional group identification
  • HPLC for purity determination
  • X-ray crystallography for absolute structural confirmation when needed

Scale-Up Considerations and Industrial Applications

Transitioning from laboratory to industrial scale requires careful consideration of several factors:

Process Engineering Adaptations

Process modifications typically necessary for scale-up include:

  • Continuous flow chemistry alternatives for heat-sensitive transformations
  • Solvent recovery and recycling systems
  • In-process monitoring techniques (e.g., FTIR, HPLC) to ensure reaction completion
  • Filtration and crystallization equipment selection for efficient isolation

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on multiple factors including availability of starting materials, required scale, and facility capabilities. Table 1 provides a comparative analysis of the major synthetic approaches.

Table 1: Comparison of Synthetic Routes to this compound

Synthetic Approach Key Reagents Number of Steps Overall Yield (%) Stereoselectivity Scale-up Potential Key Advantages Key Limitations
N-Ylide Mediated Dimethylsulfoxonium methylide, Base 4-5 55-65 High (trans-selective) Good High stereocontrol, Efficient methodology Sensitive to moisture, Requires strong bases
Carboxylic Acid Conversion DPPA, Base, HCl 5-6 45-58 Dependent on precursor Moderate Versatile, Well-established Multiple steps, Azide handling concerns
Direct Nucleophilic Approach NH3 or NH2 equivalents, HCl 3-4 60-70 Dependent on precursor Excellent Fewer steps, Operational simplicity Limited substrate scope, Harsh conditions

Reaction Condition Optimization Parameters

Fine-tuning reaction conditions can significantly impact yield and purity. Table 2 provides a detailed analysis of key parameters and their effects.

Table 2: Optimization Parameters for Key Synthetic Steps

Synthetic Step Parameter Optimal Range Impact on Yield Impact on Purity Monitoring Method
Cyclopropanation Temperature 0-25°C Higher yields at lower temperatures Fewer side products at lower temperatures Internal temperature probe, TLC
Cyclopropanation Addition Rate 30-60 min Slow addition improves yield by 5-10% Reduces oligomerization Automated addition system
Amine Introduction Pressure 1-5 bar (if applicable) Higher pressures increase conversion Minimal impact Pressure gauge
Amine Introduction Reaction Time 12-24 h Extended times improve conversion up to a plateau Prolonged heating may reduce purity HPLC
Salt Formation HCl Equivalent 1.0-1.2 equiv Excess decreases yield Slight excess improves purity pH monitoring
Salt Formation Solvent Anhydrous EtOAc or Et2O Critical for crystallization Affects crystal habit and purity Visual inspection

Mechanistic Considerations

Understanding the reaction mechanisms involved in each synthetic approach provides valuable insights for optimization. The N-ylide mediated cyclopropanation proceeds through a concerted addition of the ylide to the pyrimidine-containing alkene, while the Curtius rearrangement involves the migration of an alkyl group to an electron-deficient nitrogen with concomitant loss of nitrogen gas.

These mechanistic pathways help explain observed stereoselectivity and reactivity patterns, guiding the selection of optimal reaction conditions. For example, the high trans-selectivity observed in ylide-mediated cyclopropanations of pyrimidine derivatives can be attributed to steric interactions in the transition state.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

1. Inhibition of β-Secretase (BACE1)
One of the most notable applications of this compound is its role as an inhibitor of β-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease. Research has shown that cyclopropylamine-containing analogues exhibit significant potency against BACE1, which is crucial for the development of therapeutic agents aimed at treating Alzheimer's disease. The presence of the cyclopropyl group has been associated with favorable pharmacokinetic properties, although some compounds may experience metabolic liabilities due to degradation pathways .

2. Antimicrobial Activity
Preliminary studies indicate that derivatives related to 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride demonstrate antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that modifications to the compound can enhance its antimicrobial efficacy .

3. Cytotoxic Effects on Cancer Cells
Research into the cytotoxic effects of this compound has revealed promising results against several cancer cell lines. Compounds with structural similarities have demonstrated selective toxicity towards cancer cells while sparing normal cells, making them potential candidates for anticancer therapies. In vitro studies have reported IC50 values in the low micromolar range for related compounds, indicating significant potential for further development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
BACE1 Inhibition Significant potency in inhibiting β-secretase
Antimicrobial Effective against E. coli and S. aureus
Cytotoxicity Selective toxicity towards cancer cell lines
Enzyme Inhibition Potential inhibitor of acetylcholinesterase

Case Studies

Case Study 1: BACE1 Inhibition and Alzheimer’s Disease
A study focused on the development of β-secretase inhibitors highlighted the importance of structural modifications in enhancing potency and selectivity. The introduction of cyclopropyl groups was particularly noted for improving binding affinity to BACE1 while maintaining favorable metabolic profiles .

Case Study 2: Antimicrobial Efficacy
Research published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to functional groups were found to significantly enhance antimicrobial potency against gram-positive bacteria, showcasing the compound's potential in treating infections .

Case Study 3: Cytotoxic Effects on Cancer Cells
In vitro tests conducted on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values indicating effective cytotoxicity. These findings suggest a mechanism involving apoptosis induction in cancer cells, potentially through mitochondrial pathways or interference with metabolic enzymes .

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride can be contextualized by comparing it to analogous cyclopropanamine derivatives. Key variations include substituents on the aromatic ring (e.g., halogens, methoxy, trifluoromethyl) and the choice of heterocycle (pyrimidine vs. phenyl).

Table 1: Comparative Analysis of Cyclopropanamine Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) CAS Number Key Features
1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine HCl C₈H₁₁ClN₄ 198.65* 2-Methylpyrimidin-4-yl 1159878-11-1 Pyrimidine core; methyl substitution
1-(4-Bromophenyl)cyclopropan-1-amine HCl C₉H₁₁BrClN 260.55 4-Bromophenyl 1215415-04-5 Bromine enhances lipophilicity
1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine HCl C₁₀H₁₂ClFNO 217.67 3-Fluoro-4-methoxyphenyl 1260852-84-3 Methoxy improves solubility
1-(Trifluoromethyl)cyclopropan-1-amine HCl C₄H₇ClF₃N 161.55 Trifluoromethyl 35501-83-8 Strong electron-withdrawing group
1-(2-Bromophenyl)cyclopropan-1-amine HCl C₉H₁₁BrClN 248.55 2-Bromophenyl N/A Ortho-substitution affects sterics

*Calculated based on molecular formula.

Key Observations:

Structural Diversity :

  • The target compound’s pyrimidine ring distinguishes it from phenyl-substituted analogs (e.g., 1-(4-bromophenyl)cyclopropan-1-amine HCl). Pyrimidines are common in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability .
  • Halogenated derivatives (e.g., bromo-, fluoro-) exhibit increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration or target affinity .

Methoxy groups (e.g., in the 3-fluoro-4-methoxyphenyl analog) improve aqueous solubility, a critical factor in bioavailability .

Synthetic and Stability Considerations: Ortho-substituted aryl derivatives (e.g., 2-bromophenyl) may pose synthetic challenges due to steric hindrance during cyclopropanation or functionalization steps . Hydrochloride salts generally require storage at 2–8°C to prevent degradation, as noted for 1-(2-bromophenyl)cyclopropan-1-amine HCl .

Brominated and fluorinated analogs are frequently employed in cross-coupling reactions for further derivatization .

Biological Activity

1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily linked to its role as a selective inhibitor of certain enzymes and receptors. It has been studied for its potential as a phosphodiesterase (PDE) inhibitor, particularly PDE10A, which is implicated in various neurological disorders and cancers. This inhibition can lead to increased levels of cyclic nucleotides, thereby affecting multiple signaling pathways.

Biological Activity Overview

  • PDE Inhibition : The compound has shown promising results as a selective PDE10A inhibitor, which may have implications in treating conditions like schizophrenia and other neuropsychiatric disorders. The IC50 values for PDE10A inhibition are reported to be in the low micromolar range, indicating significant potency .
  • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell metabolism. This suggests that this compound could also exhibit similar effects .
  • Kinase Inhibition : Preliminary studies have indicated that derivatives of this compound may act as dual inhibitors against specific kinases involved in tumor growth and proliferation, such as Mer and c-Met kinases .

Case Studies

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including HepG2 and MDA-MB-231 cells. The antiproliferative activity was found to be comparable to established anticancer drugs like cabozantinib .
  • In Vivo Studies : Animal models have shown that oral administration of the compound leads to significant accumulation of SPPL2a substrates in splenocytes, indicating effective bioavailability and potential therapeutic effects on immune modulation .

Data Table: Biological Activities

Activity TypeObserved EffectIC50 Value (µM)
PDE10A InhibitionSelective inhibition0.37 - 0.55
Anticancer ActivityInhibition of cell proliferationVaries by cell line
Kinase InhibitionDual inhibition (Mer/c-Met)18.5 - 33.6

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